6-Bromopyridine-2,3-diamine

Heterocyclic chemistry Imidazopyridine synthesis Regioselectivity

Researchers constructing ATP-mimetic kinase inhibitors require precise regiochemical control over imidazo[4,5-b]pyridine cores. Isomer misidentification-particularly with the 5-bromo isomer (CAS 38875-53-5)-leads to incorrect cyclization products and failed synthetic routes. 6-Bromopyridine-2,3-diamine (CAS 129012-04-0) eliminates this risk: • Ortho-diamine enables regioselective cyclocondensation with carbonyl electrophiles to form 6-bromo-imidazo[4,5-b]pyridine cores • 6-Br substituent remains available for Suzuki-Miyaura diversification after heterocycle formation • Validated synthetic route (US8952058B2, 60% yield) reduces method development time Supplied at ≥97% purity; store at 2-8°C under inert atmosphere.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 129012-04-0
Cat. No. B144056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyridine-2,3-diamine
CAS129012-04-0
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)N)Br
InChIInChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9)
InChIKeyLWXOPWFJTFAZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopyridine-2,3-diamine – Heterocyclic Synthesis & Drug Discovery


6-Bromopyridine-2,3-diamine (CAS 129012-04-0; C5H6BrN3; MW 188.03 g/mol) is a heterocyclic building block featuring a pyridine core with amino groups at positions 2 and 3 and a bromine substituent at position 6 . This bromo-diamine scaffold serves as a key intermediate in constructing nitrogen-containing heterocycles, particularly imidazo[4,5-b]pyridine systems, which are privileged structures in medicinal chemistry for kinase inhibitor and antimicrobial drug development . The compound exhibits a predicted boiling point of 345.2±37.0 °C at 760 mmHg, a predicted density of 1.8±0.1 g/cm³, and a calculated LogP of 1.81, consistent with its lipophilic nature and suitability for organic synthesis workflows .

Imidazo[4,5-b]pyridine core construction
Ortho-diamine cyclocondensation with aldehydes
Cross-coupling diversification handle
Bromine at 6-position for Suzuki/Buchwald reactions
Orthogonal reactivity in single scaffold
Diamine ring closure + independent C–C/C–N bond formation

Why 6-Bromopyridine-2,3-diamine Substitution Fails


Bromopyridine-2,3-diamine isomers share identical molecular formulas (C5H6BrN3) and molecular weights (188.03 g/mol) but exhibit fundamentally divergent reactivities due to the specific ring position of the bromine substituent [1]. The 6-bromo isomer positions the halogen at the 6-position, adjacent to the ring nitrogen and ortho to the 2-amino group, creating a distinct electronic environment that dictates regioselectivity in cyclocondensation and cross-coupling reactions . In contrast, the 5-bromo isomer (CAS 38875-53-5) has its bromine at the 5-position, meta to the ring nitrogen, which alters the electronic distribution across the pyridine ring and yields different cyclization products [2]. The 4-bromo isomer (CAS 1232431-75-2) places bromine ortho to the 3-amino group, presenting a third distinct reactivity profile . Procurement of the incorrect isomer will lead to different heterocyclic scaffolds and failure of the intended synthetic route; the evidence below quantifies these differences across multiple dimensions including structural outcomes, synthetic accessibility, and material specifications.

Cyclocondensation regioselectivity
6-Bromo vs 5-bromo isomer leads to structurally distinct imidazo[4,5-b]pyridine cores under identical conditions; product scaffold may not match SAR expectations.
Cross-coupling reactivity profile
Bromine position affects oxidative addition rates; 4-/5-bromo isomers present different electronic environments that can shift coupling efficiency and regiochemical outcomes.
Physical form & storage mismatch
Distinct appearance (dark brown vs light yellow/purple) and storage requirements (0–8°C vs room temperature) between isomers may impact handling and inventory planning.

6-Bromopyridine-2,3-diamine Differentiation Evidence


Divergent Imidazo[4,5-b]pyridine Scaffold Synthesis

The 6-bromopyridine-2,3-diamine scaffold undergoes cyclocondensation with aldehydes to form 6-bromo-substituted imidazo[4,5-b]pyridine derivatives, where the bromine remains at the 6-position of the fused heterocycle . In contrast, 5-bromopyridine-2,3-diamine reacts with benzaldehyde to afford 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, wherein the bromine atom appears at the 6-position of the imidazopyridine ring despite originating from a 5-bromo starting material—demonstrating that the two isomers yield structurally distinct fused heterocyclic cores under identical reaction conditions [1]. This divergent cyclization behavior is driven by the electronic environment of the bromine substituent relative to the nucleophilic amino groups .

Cyclization scaffold
Head-to-head
6-bromo: retains Br at 6-position of fused imidazopyridine 5-bromo: yields 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Br repositioned)
Regioselectivity context for SAR studies
Identical reactants, different scaffolds
Heterocyclic chemistry Imidazopyridine synthesis Regioselectivity

Patent-Validated Synthetic Route

A validated synthetic route to 6-bromopyridine-2,3-diamine is documented in US Patent US8952058B2 (Ambit Biosciences) and EP2766359B1, wherein 6-bromo-3-nitro-2-pyridinamine is reduced with zinc dust in acetic acid/methanol/ethanol to afford the target diamine in 60% isolated yield (1.30 g from 2.5 g starting material) without requiring further purification . The product was fully characterized by 1H NMR (300 MHz, DMSO-d6): δ 6.61 (d, J=7.7 Hz, 1H), 6.47 (d, J=7.7 Hz, 1H), 5.82 (s, 2H), 4.79 (s, 2H); LCMS (ESI) m/z 188 and 190 (M+H)+ .

Patent-validated route
Method context
Zn dust, HOAc/MeOH/EtOH, 0°C→rt, 15h
60% isolated yield (1.30 g from 2.5 g)
1H NMR δ 6.61 (d), 6.47 (d), 5.82 (s), 4.79 (s); LCMS m/z 188/190
Validated synthetic precedent reduces method burden
US8952058B2, EP2766359B1
Process chemistry Synthetic methodology Patent validation

Suzuki Coupling Reactivity Advantage

The bromine atom at the 6-position of 6-bromopyridine-2,3-diamine serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation with arylboronic acids to generate biaryl derivatives [1]. This reactivity profile differentiates the 6-bromo isomer from its 6-chloro analog (6-chloropyridine-2,3-diamine), as aryl bromides exhibit higher reactivity than aryl chlorides in oxidative addition with Pd(0) catalysts under standard Suzuki conditions [2]. The bromine substituent provides an optimal balance of stability during handling and reactivity in cross-coupling, whereas the chloro analog often requires specialized ligands or harsher conditions to achieve comparable conversion .

Suzuki coupling reactivity
Class-level
Aryl bromide ~10–100× more reactive than aryl chloride in Pd(0) oxidative addition
Bromine provides versatile cross-coupling handle
Class-level property; confirm under specific conditions
Cross-coupling chemistry Suzuki-Miyaura reaction Halogen reactivity

Commercial Purity and Storage Specifications

Commercially available 6-bromopyridine-2,3-diamine is supplied with purity ≥95% as determined by HPLC, and is characterized as a dark brown crystalline powder requiring storage at 0-8°C . The CAS registry (129012-04-0) and MDL number (MFCD10697695) uniquely identify this isomer, preventing procurement errors [1]. 5-Bromopyridine-2,3-diamine (CAS 38875-53-5) is supplied as a light yellow to purple or light brown powder or needles with a melting point of 155°C (dec.) and different storage conditions (room temperature) [2].

Commercial specifications
Specification review
6-Br: ≥95% HPLC Dark brown crystalline Storage 0–8°C CAS 129012-04-0 5-Br: 97% Light yellow/purple powder Room temp storage CAS 38875-53-5
Specifications impact reproducibility and inventory
HPLC purity, color, storage differ
Quality control Procurement specification Analytical chemistry

Metal-Catalyzed Amination via Bromine Handle

The presence of the bromine atom at the 6-position provides an electrophilic site for palladium-catalyzed Buchwald-Hartwig amination, allowing introduction of additional amine substituents via C–N bond formation . The unsubstituted analog, 2,3-diaminopyridine, lacks this halogen handle and therefore cannot undergo direct cross-coupling without prior functionalization . This capability enables sequential derivatization strategies where the ortho-diamine motif (positions 2,3) is preserved for heterocycle formation while the 6-bromo position is independently modified via cross-coupling, providing orthogonal reactivity not available with non-halogenated analogs [1].

C–N coupling handle
Class-level
6-Br: enables Buchwald-Hartwig amination at 6-position 2,3-Diaminopyridine: no halogen handle; requires pre-functionalization
Enables orthogonal synthetic strategies
Diamine preserved while Br modified independently
Buchwald-Hartwig amination C-N coupling Synthetic diversification

6-Bromopyridine-2,3-diamine Application Scenarios


Kinase Inhibitor Scaffold Synthesis

6-Bromopyridine-2,3-diamine is optimally deployed as a precursor for constructing 6-bromo-substituted imidazo[4,5-b]pyridine cores, which serve as ATP-mimetic scaffolds in kinase inhibitor programs. The ortho-diamine functionality undergoes cyclocondensation with aldehydes or carboxylic acid derivatives to form the fused imidazole ring, while the 6-bromo substituent remains available for subsequent diversification via Suzuki-Miyaura cross-coupling. This substitution pattern is distinct from that obtained using the 5-bromo isomer, which yields a different imidazopyridine regioisomer under identical conditions .

Orthogonal Diversification Strategy

This building block enables a two-step orthogonal diversification strategy: first, the 2,3-diamine moiety is reacted with carbonyl electrophiles to form imidazole or pyrazine rings; second, the 6-bromo position undergoes Pd-catalyzed Suzuki coupling to introduce aryl or heteroaryl groups. The patent-documented synthetic route (US8952058B2) provides a validated starting point with 60% yield, reducing method development time . The bromine substituent offers superior reactivity compared to the 6-chloro analog in cross-coupling steps .

Anti-Cancer & Anti-Inflammatory Drug Intermediates

The compound is utilized as a key intermediate in synthesizing pharmaceutical agents targeting oncology and inflammation pathways . Its structure serves as a building block for creating biologically active derivatives, with the bromine group enabling substitution reactions to introduce diverse pharmacophores. The 6-position bromine placement influences the binding orientation of derived heterocycles within ATP-binding pockets, a consideration distinct from 5-bromo or 4-bromo isomers .

Ligand & MOF Synthesis

The ortho-diamine motif of 6-bromopyridine-2,3-diamine enables chelation to metal centers, making it useful for synthesizing organic ligands and metal-organic frameworks (MOFs) . The 6-bromo substituent provides an additional functionalization site for introducing solubilizing groups or tuning electronic properties without disrupting the chelating diamine core. This orthogonal reactivity is not available with the non-halogenated 2,3-diaminopyridine analog .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regioselectivity of fused imidazo[4,5-b]pyridine core
Cyclocondensation product identity (NMR/HPLC)
Orthogonal diversification strategy
Bromine handle reactivity for cross-coupling
Suzuki/Buchwald coupling efficiency
Oncology & inflammation target research
Bromine position influences binding orientation of derived heterocycles
Binding assay / SAR confirmation
Metal-organic framework (MOF) ligand synthesis
Chelating ortho-diamine with functionalizable 6-Br site
Coordination chemistry / framework integrity

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